Eicosapentaenoic acid methyl ester

描述

icosapent methyl is a natural product found in Murrayella periclados and Marchantia polymorpha with data available.

属性

IUPAC Name |

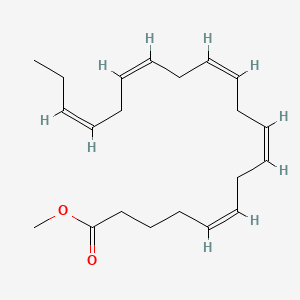

methyl (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h4-5,7-8,10-11,13-14,16-17H,3,6,9,12,15,18-20H2,1-2H3/b5-4-,8-7-,11-10-,14-13-,17-16- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWDCYFDDFPWISL-JEBPEJKESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401016222 | |

| Record name | Icosapent methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401016222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2734-47-6 | |

| Record name | Icosapent methyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002734476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Icosapent methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401016222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2734-47-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ICOSAPENT METHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2O598O936I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Chemical Properties of Eicosapentaenoic Acid Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eicosapentaenoic acid (EPA) methyl ester is the methyl ester form of the omega-3 fatty acid, eicosapentaenoic acid. It is a crucial reference standard in the analysis of fatty acids and a significant molecule in biomedical research due to the biological activities of its parent compound, EPA.[1] This technical guide provides a comprehensive overview of the chemical and physical properties of eicosapentaenoic acid methyl ester, detailed experimental protocols for its synthesis and analysis, and insights into its role in biological signaling pathways.

Chemical and Physical Properties

This compound is a light yellow, odorless liquid at room temperature.[2] It is a polyunsaturated fatty acid methyl ester with five cis double bonds.

General Properties

| Property | Value | Source(s) |

| Chemical Name | (5Z,8Z,11Z,14Z,17Z)-Icosa-5,8,11,14,17-pentaenoic acid methyl ester | [3] |

| Synonyms | EPA methyl ester, Methyl eicosapentaenoate | [1][4] |

| CAS Number | 2734-47-6 | [1][3][4] |

| Molecular Formula | C₂₁H₃₂O₂ | [1][3][4][5] |

| Molecular Weight | 316.48 g/mol | [1][4] |

Physical Properties

| Property | Value | Source(s) |

| Physical State | Liquid | [2] |

| Appearance | Light yellow | [2] |

| Odor | Odorless | [2] |

| Boiling Point | 115-125 °C at 0.005 Torr | [6] |

| Melting Point | Not definitively determined | |

| Flash Point | 104 °C (closed cup) | [6] |

| Density | ~0.912 g/cm³ (predicted) | [6] |

Solubility

| Solvent | Solubility | Source(s) |

| Ethanol | Soluble | [7] |

| Dimethylformamide (DMF) | Soluble | |

| Dimethyl sulfoxide (B87167) (DMSO) | Soluble | |

| Water | Insoluble |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H-NMR: The proton NMR spectrum is expected to show characteristic signals for the terminal methyl group, the methylene (B1212753) groups of the aliphatic chain, the bis-allylic protons between the double bonds, the olefinic protons, and the methyl ester group. The olefinic protons typically appear in the range of 5.3-5.4 ppm. The methyl ester protons will present as a sharp singlet around 3.7 ppm.[8]

-

¹³C-NMR: The carbon-13 NMR spectrum will exhibit distinct signals for the carbonyl carbon of the ester group (around 174 ppm), the olefinic carbons (in the range of 127-132 ppm), the methyl carbon of the ester (around 51 ppm), and the various methylene and methyl carbons of the long aliphatic chain.[9]

Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) is a standard technique for the analysis of fatty acid methyl esters.[10][11] The electron ionization (EI) mass spectrum of this compound is characterized by a molecular ion peak (M⁺) at m/z 316. However, due to the polyunsaturated nature of the molecule, the molecular ion peak can be weak or absent in EI-MS.[10][11] Common fragmentation patterns for fatty acid methyl esters include a base peak at m/z 74, corresponding to the McLafferty rearrangement product, and a series of hydrocarbon fragments.[12]

Infrared (IR) Spectroscopy

The infrared spectrum of this compound will display characteristic absorption bands. Key expected peaks include: a strong C=O stretching vibration for the ester group around 1740 cm⁻¹, C-H stretching vibrations for the aliphatic chain just below 3000 cm⁻¹, and C=C stretching vibrations for the olefinic groups around 1650 cm⁻¹.

Experimental Protocols

Synthesis of this compound (Transesterification)

This compound is commonly prepared from fish oil or other sources rich in EPA through a process called transesterification.

Methodology:

-

Preparation of Catalyst: A solution of a strong base (e.g., sodium hydroxide (B78521) or potassium hydroxide) in methanol (B129727) is prepared.

-

Reaction: The oil containing EPA triglycerides is mixed with a large excess of methanol. The methanolic base solution is then added to the oil-methanol mixture.

-

Reaction Conditions: The reaction is typically carried out at a specific temperature (e.g., 60°C) with constant stirring for a defined period (e.g., 1-2 hours).

-

Separation: After the reaction is complete, the mixture is allowed to settle. Two layers will form: an upper layer of fatty acid methyl esters (including this compound) and a lower layer of glycerol.

-

Purification: The upper layer containing the methyl esters is separated and washed with water to remove any residual catalyst, methanol, and glycerol. The product is then dried over an anhydrous salt like sodium sulfate.

-

Isolation: The final product can be further purified by distillation or chromatography to obtain high-purity this compound.

Caption: Transesterification workflow for the synthesis of this compound.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the qualitative and quantitative analysis of fatty acid methyl esters.

Methodology:

-

Sample Preparation: A sample containing this compound is dissolved in a suitable solvent (e.g., hexane). An internal standard may be added for quantitative analysis.

-

GC Separation: The sample is injected into a gas chromatograph equipped with a capillary column suitable for FAME analysis (e.g., a wax-type column). The oven temperature is programmed to ramp up to separate the different fatty acid methyl esters based on their boiling points and polarity.

-

MS Detection: The separated components eluting from the GC column are introduced into the mass spectrometer. The mass spectrometer is operated in electron ionization (EI) mode.

-

Data Analysis: The resulting mass spectra are compared with a library of known spectra (e.g., NIST) to identify the compounds. The retention time is also used for identification. For quantification, the peak area of the analyte is compared to the peak area of the internal standard.

Caption: Experimental workflow for the analysis of this compound by GC-MS.

Biological Signaling Pathways

This compound is primarily of biological interest due to its in vivo hydrolysis to eicosapentaenoic acid (EPA). EPA is a precursor to a class of specialized pro-resolving mediators (SPMs) called resolvins, and it can also directly interact with cell surface receptors to modulate inflammatory signaling.

Biosynthesis of Resolvin E1 from EPA

Resolvin E1 (RvE1) is a potent anti-inflammatory and pro-resolving lipid mediator that is biosynthesized from EPA through a multi-step enzymatic pathway.[6][13][14]

Caption: Biosynthesis pathway of Resolvin E1 from Eicosapentaenoic Acid.

EPA-Mediated Signaling through GPR120

EPA can directly activate G protein-coupled receptor 120 (GPR120), which is expressed on macrophages and other immune cells.[2][15][16][17] This interaction triggers a signaling cascade that ultimately leads to the inhibition of pro-inflammatory pathways.

Caption: EPA signaling through the GPR120 receptor leading to anti-inflammatory effects.

Conclusion

This compound is a well-characterized molecule with defined chemical and physical properties. Its synthesis via transesterification and analysis by GC-MS are established and reliable methods. The biological significance of this compound is intrinsically linked to its parent molecule, EPA, which plays a critical role in the resolution of inflammation through the production of resolvins and by direct interaction with cellular receptors. This technical guide provides foundational knowledge for researchers and professionals working with this important fatty acid ester.

References

- 1. 二十碳五烯酸甲酯 analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. 2734-47-6 CAS MSDS (CIS-5,8,11,14,17-EICOSAPENTAENOIC ACID METHYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. ez.restek.com [ez.restek.com]

- 5. 5,8,11,14,17-Eicosapentaenoic acid, methyl ester, (all-Z)- [webbook.nist.gov]

- 6. researchgate.net [researchgate.net]

- 7. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aocs.org [aocs.org]

- 9. bch.ro [bch.ro]

- 10. Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis Version 2 - Molecular Ion Detection by FI - | Applications Notes | JEOL Ltd. [jeol.com]

- 11. jeol.com [jeol.com]

- 12. GCMS Section 6.14 [people.whitman.edu]

- 13. Synthesis and NMR characterization of the methyl esters of eicosapentaenoic acid monoepoxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Eicosapentaenoic Acid Methyl Ester: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of eicosapentaenoic acid (EPA) methyl ester, a molecule of significant interest in pharmaceutical and nutraceutical research. This document details its physicochemical characteristics, standardized experimental protocols for their determination, and explores its role in critical biological signaling pathways.

Core Physical and Chemical Properties

Eicosapentaenoic acid methyl ester (EPA-ME), the methyl ester of the omega-3 fatty acid eicosapentaenoic acid, is a crucial bioactive molecule. A thorough understanding of its physical properties is fundamental for its application in research and development, particularly in formulation science and drug delivery.

Identification and Chemical Structure

-

Systematic Name: methyl (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate[1]

-

Synonyms: EPA methyl ester, Methyl eicosapentaenoate[2]

Tabulated Physical Properties

The following table summarizes the key physical properties of this compound, compiled from various safety data sheets and chemical supplier information.

| Property | Value | Unit | Source(s) |

| Appearance | Light yellow liquid | - | [1][6] |

| Odor | Odorless | - | [1] |

| Melting Point | -91 | °C | [6] |

| Boiling Point | 115-125 (at 0.005 Torr) | °C | [6] |

| Flash Point | 104.0 (closed cup) | °C | [1][6] |

| Solubility in Water | Insoluble | - | [6] |

| Solubility in Organic Solvents | Soluble in ethanol (B145695) (100 mg/ml), DMSO (100 mg/ml), DMF (100 mg/ml), chloroform (B151607) (50 mg/mL) | mg/mL | [6][7][8] |

| Storage Temperature | -20 | °C | [9][10] |

Experimental Protocols for Physical Property Determination

Accurate and reproducible determination of physical properties is critical. This section outlines standardized and commonly accepted methodologies for key physical properties of fatty acid methyl esters (FAMEs) like EPA methyl ester.

Melting Point Determination

The melting point of a pure substance is a characteristic physical property. For substances like EPA methyl ester, which has a very low melting point, Differential Scanning Calorimetry (DSC) is a highly accurate method.

Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound into an aluminum DSC pan. Seal the pan hermetically.

-

Instrument Calibration: Calibrate the DSC instrument using high-purity standards with known melting points (e.g., indium and zinc) to ensure temperature and enthalpy accuracy.

-

Experimental Conditions:

-

Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).

-

Cool the sample to a temperature well below the expected melting point (e.g., -120°C).

-

Heat the sample at a controlled rate (e.g., 5°C/min) to a temperature above the melting point (e.g., 25°C).

-

-

Data Analysis: The melting point is determined as the onset temperature of the melting endotherm on the resulting thermogram. The peak of the endotherm represents the complete melting of the sample.

Boiling Point Determination

Due to the high boiling point of long-chain fatty acid methyl esters and their potential for degradation at atmospheric pressure, the boiling point is typically determined under reduced pressure. Gas chromatography can also be used to determine the boiling range distribution.

Protocol: Boiling Range Distribution by Gas Chromatography (GC) (Adapted from ASTM D7398) [8]

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a non-polar capillary column is used.

-

Sample Preparation: Prepare a dilute solution of the this compound in a suitable solvent (e.g., hexane).

-

GC Conditions:

-

Injector Temperature: Set to a temperature that ensures rapid vaporization without thermal degradation (e.g., 250°C).

-

Oven Temperature Program: Start at a low temperature (e.g., 100°C) and ramp up to a high temperature (e.g., 350°C) at a controlled rate (e.g., 10°C/min).

-

Carrier Gas: Use an inert carrier gas such as helium or hydrogen at a constant flow rate.

-

Detector Temperature: Maintain the FID at a high temperature (e.g., 360°C).

-

-

Calibration: Calibrate the GC system using a mixture of n-alkanes with known boiling points to establish a retention time versus boiling point curve.

-

Data Analysis: The elution time of the this compound is compared to the calibration curve to determine its boiling point.

Density Determination

The density of liquid lipids can be accurately measured using a pycnometer.

Protocol: Density Measurement using a Pycnometer

-

Apparatus: A calibrated pycnometer of a known volume.

-

Procedure:

-

Thoroughly clean and dry the pycnometer and weigh it accurately (m₁).

-

Fill the pycnometer with distilled water at a known temperature (e.g., 20°C) and weigh it again (m₂).

-

Empty and dry the pycnometer completely.

-

Fill the pycnometer with the this compound at the same temperature and weigh it (m₃).

-

-

Calculation: The density (ρ) of the sample is calculated using the following formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the density of water at the measurement temperature.

Solubility Assessment

The solubility of this compound in various solvents is a key parameter for its formulation and application.

Protocol: Qualitative and Quantitative Solubility Determination

-

Qualitative Assessment:

-

To a series of test tubes, add a small, known amount of this compound (e.g., 10 mg).

-

Add a small volume (e.g., 1 mL) of the test solvent (e.g., water, ethanol, chloroform) to each tube.

-

Vortex the tubes and visually inspect for dissolution. Observe whether the substance forms a clear solution, a suspension, or remains undissolved.

-

-

Quantitative Determination (Saturation Shake-Flask Method):

-

Add an excess amount of this compound to a known volume of the solvent in a sealed flask.

-

Agitate the flask at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow the undissolved solute to settle.

-

Carefully withdraw a known volume of the supernatant.

-

Analyze the concentration of the dissolved this compound in the supernatant using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Biological Significance: Role in Anti-Inflammatory Signaling Pathways

Eicosapentaenoic acid is a precursor to a class of potent signaling molecules known as resolvins, which play a crucial role in the resolution of inflammation. The conversion of EPA to these specialized pro-resolving mediators (SPMs) is a key mechanism underlying its anti-inflammatory effects.[11][12]

Biosynthesis of Resolvin E1 from Eicosapentaenoic Acid

The biosynthesis of Resolvin E1 (RvE1) from EPA is a well-characterized pathway involving enzymatic conversions.[11][13][14] This process is often initiated by the action of cyclooxygenase-2 (COX-2) acetylated by aspirin, or by cytochrome P450 enzymes.[15]

Below is a diagram illustrating the key steps in the biosynthesis of Resolvin E1 from EPA.

Caption: Biosynthesis pathway of Resolvin E1 from EPA.

Experimental Workflow for Elucidating the EPA to Resolvin E1 Pathway

The elucidation of the EPA to Resolvin E1 signaling pathway involves a multi-step experimental approach, combining cell biology, biochemistry, and analytical chemistry techniques.

Caption: Experimental workflow for studying EPA metabolism.

This workflow outlines the typical steps researchers take to identify and characterize the bioactive metabolites of EPA. By incubating relevant cell types with EPA and then analyzing the resulting lipid mediators, it is possible to elucidate the enzymatic pathways and the biological functions of these important signaling molecules.

Conclusion

This technical guide has provided a detailed overview of the physical properties of this compound, along with standardized methodologies for their determination. Furthermore, it has highlighted the critical role of its parent compound, EPA, in anti-inflammatory signaling pathways through the biosynthesis of resolvins. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of drug development, analytical chemistry, and nutritional science, facilitating further investigation and application of this important omega-3 fatty acid ester.

References

- 1. This compound(Epa Me)(AS) [lgcstandards.com]

- 2. CIS-5,8,11,14,17-EICOSAPENTAENOIC ACID METHYL ESTER | 2734-47-6 [chemicalbook.com]

- 3. carlroth.com [carlroth.com]

- 4. astechireland.ie [astechireland.ie]

- 5. 2734-47-6 CAS MSDS (CIS-5,8,11,14,17-EICOSAPENTAENOIC ACID METHYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. CIS-5,8,11,14,17-EICOSAPENTAENOIC ACID METHYL ESTER - Safety Data Sheet [chemicalbook.com]

- 7. caymanchem.com [caymanchem.com]

- 8. caymanchem.com [caymanchem.com]

- 9. aksci.com [aksci.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. Resolvin E1 synthesis | Genesis Drug Discovery & Development [gd3services.com]

- 12. ahajournals.org [ahajournals.org]

- 13. Resolvin E1, an EPA-derived mediator in whole blood, selectively counterregulates leukocytes and platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Eicosapentaenoic Acid Methyl Ester: An In-Depth Technical Guide to its In Vitro Biological Functions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eicosapentaenoic acid (EPA), an omega-3 polyunsaturated fatty acid, is the subject of extensive research for its potential therapeutic applications in a range of diseases, including cardiovascular disorders, inflammatory conditions, and cancer. In vitro studies are crucial for elucidating the molecular mechanisms that underpin its biological activities. Eicosapentaenoic acid methyl ester (EPA-ME) is a stabilized form of EPA, often utilized in research settings. It is readily taken up by cells and subsequently hydrolyzed by intracellular esterases to release the biologically active free fatty acid, EPA. This guide provides a comprehensive overview of the in vitro biological functions of EPA, with the understanding that EPA-ME serves as a direct precursor. We will delve into its effects on key signaling pathways, cellular processes, and provide detailed experimental protocols and quantitative data from seminal studies.

Core Biological Functions and Mechanisms of Action

In vitro evidence overwhelmingly points to the pleiotropic effects of EPA, influencing a multitude of cellular processes. These effects are largely attributed to its ability to modulate membrane lipid composition, compete with arachidonic acid (AA) for enzymatic conversion into eicosanoids, and directly interact with signaling molecules and transcription factors.

Anti-inflammatory Effects

A cornerstone of EPA's biological activity is its potent anti-inflammatory action. EPA competes with the pro-inflammatory omega-6 fatty acid, arachidonic acid (AA), for the same metabolic enzymes, cyclooxygenases (COX) and lipoxygenases (LOX). This competition leads to a decreased production of pro-inflammatory eicosanoids derived from AA, such as prostaglandin (B15479496) E2 (PGE2) and leukotriene B4 (LTB4), and an increased production of less inflammatory or even anti-inflammatory mediators derived from EPA, such as prostaglandin E3 (PGE3) and leukotriene B5 (LTB5)[1].

Furthermore, EPA has been shown to suppress the activation of the pro-inflammatory transcription factor nuclear factor-kappa B (NF-κB), a key regulator of inflammatory gene expression[2]. In vitro studies using macrophages have demonstrated that EPA pretreatment significantly reduces lipopolysaccharide (LPS)-induced expression of pro-inflammatory cytokines like IL-1β and IL-6[2].

Anticancer Properties

EPA exhibits significant antineoplastic activity in various cancer cell lines in vitro. Its mechanisms of action are multifaceted and include the induction of apoptosis (programmed cell death), inhibition of proliferation, and suppression of angiogenesis.

-

Induction of Apoptosis: EPA has been shown to induce apoptosis in colorectal cancer cells, lymphoma cell lines, and pancreatic cancer cells[3][4][5][6]. This is often associated with the generation of reactive oxygen species (ROS) and lipid peroxidation[7]. In some cancer cell lines, the pro-apoptotic effect of EPA is dependent on the expression of acyl-CoA synthetase (ACS), an enzyme required for the activation of fatty acids[3].

-

Inhibition of Proliferation: EPA can arrest the cell cycle and inhibit the proliferation of cancer cells. For instance, in the HT29 human colonic adenocarcinoma cell line, EPA treatment led to a block in the late S-phase or early G2 phase of the cell cycle[4]. Studies on pancreatic cancer cell lines also demonstrated a dose- and time-dependent antiproliferative effect of EPA[6].

Cardiovascular Protective Effects

The cardiovascular benefits of EPA are well-documented and are underpinned by several in vitro mechanisms primarily studied in endothelial cells.

-

Improved Endothelial Function: EPA has been shown to enhance the production of nitric oxide (NO), a key vasodilator, by activating the AMP-activated protein kinase (AMPK)/endothelial nitric oxide synthase (eNOS) pathway[8][9]. This leads to improved endothelial function and vasodilation.

-

Anti-atherosclerotic Properties: EPA exhibits several anti-atherosclerotic effects in vitro. It can reduce the expression of adhesion molecules on endothelial cells, thereby decreasing the adhesion of monocytes, a critical step in the formation of atherosclerotic plaques[10]. Furthermore, EPA has been shown to inhibit the migration of endothelial cells, a process involved in angiogenesis which can be pathological in the context of plaque development[11][12].

Antioxidant and Cellular Stress Responses

EPA can modulate cellular redox homeostasis and protect against oxidative stress. It has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the antioxidant response[13][14]. Activation of Nrf2 leads to the increased expression of a battery of antioxidant and cytoprotective enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and superoxide (B77818) dismutase (SOD)[13][15].

Quantitative Data from In Vitro Studies

The following tables summarize key quantitative data from in vitro experiments investigating the biological effects of EPA.

| Cell Line | Treatment | Concentration | Duration | Effect | Percentage Change | Reference |

| HUVECs | H2O2 (Oxidative Stress) + EPA | 50 µM, 100 µM | 24h | Reduction in LDH release | ~50% reduction with 100 µM EPA | [16] |

| HUVECs | High Glucose + Palmitate + EPA | 100 µM | 24h | Reduction in Apoptosis | Apoptosis reduced to control levels | [16] |

| HCA-7 (Colorectal Cancer) | EPA-FFA | 200 µM | 24h | Induction of Apoptosis | Significant increase | [5] |

| Pancreatic Cancer Cell Lines (Mia PaCa-2, BXPC-3, Panc-1, L3.6pl) | EPA | 100 µM | 24h | Decrease in Proliferation | 38% - 73% decrease | [6] |

| Pancreatic Cancer Cell Lines (MIA PaCa-2, PANC-1, CFPAC) | EPA | 2.5-5 µM | Not Specified | Inhibition of Growth (ID50) | 50% inhibition | [7][17] |

| Ramos (Lymphoma) | EPA + Triacsin C (ACS inhibitor) | Not Specified | Not Specified | Reduction in EPA-induced apoptosis | 90% reduction | [3] |

Table 1: Summary of Quantitative Effects of EPA on Cellular Processes In Vitro.

| Cell Line | Treatment | Concentration | Duration | Target Gene/Protein | Effect | Fold Change/Percentage Change | Reference |

| C3A (Hepatocytes) | 12-EPAHSA (EPA derivative) | Not Specified | 24h | Nuclear Nrf2 | Increased expression | Significant increase | [13] |

| HUVECs | H2O2 or High Glucose + Palmitate + EPA | 50 µM, 100 µM | 24h | p16 (Senescence marker) | Decreased expression | Decreased to control levels | [16] |

| HUVECs | IL-6 + EPA | Not Specified | Not Specified | Heme Oxygenase-1 (HMOX-1) | Augmented expression | >1-fold increase | [15] |

| HUVECs | IL-6 + EPA | Not Specified | Not Specified | NQO1, TXN, PARK7 (Antioxidant) | Increased expression | 1.2 to 1.5-fold increase | [15] |

| Non-activated CD4+ T cells | EPA | 100 µM | 48h | HLA-DRA, CD69, IL2RA (Immune response) | Downregulated expression | Significant downregulation | [18] |

| Non-activated CD4+ T cells | EPA | 100 µM | 48h | NQO1 (Oxidative stress prevention) | Upregulated expression | Significant upregulation | [18] |

| hEPCs | EPA/DHA | Not Specified | Not Specified | c-kit protein, p-ERK1/2, p-Akt, p-eNOS | Upregulation/Phosphorylation | Dose-dependent increase | [19] |

Table 2: Summary of EPA's Effects on Gene and Protein Expression In Vitro.

Signaling Pathways Modulated by Eicosapentaenoic Acid

EPA exerts its biological effects by modulating several key intracellular signaling pathways. The following diagrams illustrate these pathways.

References

- 1. EPA's pleiotropic mechanisms of action: a narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Eicosapentaenoic acid-induced apoptosis depends on acyl CoA-synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of eicosapentaenoic acid on the proliferation and incidence of apoptosis in the colorectal cell line HT29 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of Eicosapentaenoic Acid on E-type Prostaglandin Synthesis and EP4 Receptor Signaling in Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. | BioWorld [bioworld.com]

- 7. research.ed.ac.uk [research.ed.ac.uk]

- 8. mdpi.com [mdpi.com]

- 9. Activation of the AMP-activated protein kinase by eicosapentaenoic acid (EPA, 20:5 n-3) improves endothelial function in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Role of EPA in Inflammation: Mechanisms, Effects, and Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Eicosapentaenoic acid inhibits endothelial cell migration in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 12. vascularcell.com [vascularcell.com]

- 13. mdpi.com [mdpi.com]

- 14. Eicosapentaenoic acid prevents TCDD-induced oxidative stress and inflammatory response by modulating MAP kinases and redox-sensitive transcription factors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ahajournals.org [ahajournals.org]

- 16. The Protective Effects of Eicosapentaenoic Acid for Stress-induced Accelerated Senescence in Vascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Effect of eicosapentaenoic acid and other fatty acids on the growth in vitro of human pancreatic cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. EPA Induces an Anti-Inflammatory Transcriptome in T Cells, Implicating a Triglyceride-Independent Pathway in Cardiovascular Risk Reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Eicosapentaenoic acid induces neovasculogenesis in human endothelial progenitor cells by modulating c-kit protein and PI3-K/Akt/eNOS signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Sources of Eicosapentaenoic Acid Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eicosapentaenoic acid (EPA), a 20-carbon omega-3 polyunsaturated fatty acid, is a critical component in numerous physiological processes and a key area of interest in pharmaceutical and nutraceutical development. Its role in modulating inflammatory responses, supporting cardiovascular health, and influencing neurological function is well-documented. For analytical and various application purposes, EPA is often converted to its methyl ester derivative, eicosapentaenoic acid methyl ester (EPA-ME). This technical guide provides an in-depth overview of the primary natural sources of EPA, methodologies for its extraction and quantification as EPA-ME, and the underlying biosynthetic pathways in key marine organisms.

Natural Sources of Eicosapentaenoic Acid

The primary natural reservoirs of EPA are marine organisms, which synthesize and accumulate this essential fatty acid. The concentration of EPA varies significantly between species and is influenced by factors such as diet, geographical location, and season. The following sections detail the most significant natural sources.

Oily Fish

Oily fish are the most well-known source of EPA. They accumulate EPA by consuming phytoplankton that produce it. The EPA in fish is typically esterified in triglycerides and phospholipids. For analytical purposes, this is converted to this compound.

Table 1: Eicosapentaenoic Acid (EPA) Content in Various Fish Oils

| Fish Species | EPA Content (% of Total Fatty Acids) |

| Salmon | 5-15% |

| Mackerel | 7-18% |

| Herring | 7-18% |

| Sardines | 8-15% |

| Anchovy | 10-20% |

| Cod Liver | 7-15% |

| Tuna | 5-15% |

| Menhaden | 10-20% |

Note: The values presented are approximate ranges and can vary based on the specific species, geographical origin, and season.

Marine Microalgae

Marine microalgae are the primary producers of EPA in the marine food web. Certain species are particularly rich in this fatty acid, making them a sustainable and direct source. The cultivation of these microalgae allows for the controlled production of EPA.

Table 2: Eicosapentaenoic Acid (EPA) Content in Selected Marine Microalgae

| Microalgae Species | EPA Content (% of Total Fatty Acids) |

| Nannochloropsis oceanica | 25-40% |

| Phaeodactylum tricornutum | 20-35% |

| Nannochloropsis gaditana | 20-30%[1] |

| Glossomastix chrysoplasta | Up to 30% |

Note: EPA content in microalgae can be significantly influenced by cultivation conditions such as nutrient availability, light intensity, and temperature.

Krill

Antarctic krill (Euphausia superba) are small crustaceans that feed on phytoplankton and are a significant source of EPA. A unique feature of krill oil is that a substantial portion of the EPA is bound to phospholipids, which may enhance its bioavailability.

Table 3: Eicosapentaenoic Acid (EPA) Content in Antarctic Krill Oil

| Component | EPA Content |

| Total Lipids (% of dry weight) | 12-25% |

| EPA in Total Fatty Acids (%) | 15-25%[2][3] |

Experimental Protocols

The accurate quantification of this compound from natural sources requires standardized procedures for lipid extraction and derivatization. The following protocols provide a general framework for these processes.

Lipid Extraction from Marine Sources

A common and effective method for extracting total lipids from biological samples is the Folch method or a modification thereof.

Protocol 2.1.1: Lipid Extraction (Folch Method)

-

Homogenization: Homogenize a known weight of the sample (e.g., 1 gram of fish tissue or freeze-dried microalgae) in a 2:1 (v/v) mixture of chloroform (B151607) and methanol (B129727) to a final volume 20 times the sample volume.

-

Agitation: Agitate the mixture for 20 minutes in an orbital shaker at room temperature.

-

Filtration: Filter the homogenate through a fat-free paper to remove solid residues.

-

Washing: Add 0.2 volumes of a 0.9% NaCl solution to the filtrate.

-

Phase Separation: Centrifuge the mixture to achieve a clear separation of the chloroform (lower) and aqueous (upper) phases.

-

Lipid Recovery: Carefully aspirate the upper aqueous phase. The lower chloroform phase contains the total lipids.

-

Solvent Evaporation: Evaporate the chloroform under a stream of nitrogen to obtain the total lipid extract.

Transesterification to Fatty Acid Methyl Esters (FAMEs)

To analyze the fatty acid composition by gas chromatography, the extracted lipids (triglycerides, phospholipids, etc.) must be converted to their corresponding fatty acid methyl esters.

Protocol 2.2.1: Acid-Catalyzed Transesterification

-

Sample Preparation: Dissolve a known amount of the lipid extract (e.g., 25 mg) in 1 mL of toluene.

-

Methylation Reagent: Add 2 mL of 1% sulfuric acid in methanol.

-

Reaction: Heat the mixture in a sealed tube at 50°C for 2 hours.

-

Neutralization and Extraction: After cooling, add 5 mL of 5% sodium chloride solution and 2 mL of hexane (B92381). Vortex the mixture thoroughly.

-

FAME Collection: Centrifuge to separate the phases. The upper hexane layer containing the FAMEs is collected for GC analysis.

Quantification by Gas Chromatography (GC)

Gas chromatography with a flame ionization detector (GC-FID) is the standard method for quantifying FAMEs.

Protocol 2.3.1: GC-FID Analysis of this compound

-

Gas Chromatograph: A GC system equipped with a flame ionization detector (FID).

-

Column: A polar capillary column suitable for FAME analysis (e.g., DB-FATWAX UI, HP-88).[4][5]

-

Carrier Gas: Helium or Hydrogen.

-

Injector and Detector Temperature: Typically 250°C.

-

Oven Temperature Program: A temperature gradient is used to separate the FAMEs. A typical program might start at 140°C, hold for 5 minutes, then ramp to 240°C at a rate of 4°C/min.[6]

-

Injection Volume: 1 µL.

-

Quantification: The concentration of this compound is determined by comparing the peak area of the sample to that of a certified reference standard of known concentration. An internal standard (e.g., C19:0 methyl ester) is often used to improve accuracy.

Biosynthesis of Eicosapentaenoic Acid

The synthesis of EPA in marine microalgae, the primary producers, involves a series of desaturation and elongation steps. The pathway can differ between algal classes.

EPA Biosynthesis Pathway in Nannochloropsis

Nannochloropsis species are known to utilize the omega-6 pathway for EPA synthesis. This pathway is located in the endoplasmic reticulum and cytosol.

Caption: EPA biosynthesis via the omega-6 pathway in Nannochloropsis.

Experimental and Analytical Workflow

The overall process from obtaining the natural source to quantifying the this compound content involves a series of interconnected steps.

Caption: General workflow for EPA-ME analysis from natural sources.

Conclusion

The natural world, particularly the marine environment, offers a rich repository of eicosapentaenoic acid. Oily fish, marine microalgae, and krill stand out as the most significant sources. For research and development purposes, accurate quantification of EPA as its methyl ester is paramount. The protocols and pathways detailed in this guide provide a foundational understanding for professionals in the field to explore and harness the potential of this vital omega-3 fatty acid. The continued investigation into sustainable sources, such as microalgae, and the optimization of extraction and analytical techniques will be crucial for meeting the growing demand for EPA in various health and wellness applications.

References

- 1. In Vivo Nutritional Assessment of the Microalga Nannochloropsis gaditana and Evaluation of the Antioxidant and Antiproliferative Capacity of Its Functional Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. xuebao.dlou.edu.cn [xuebao.dlou.edu.cn]

- 3. mdpi.com [mdpi.com]

- 4. agilent.com [agilent.com]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. ijpras.com [ijpras.com]

The Role of Eicosapentaenoic Acid Methyl Ester in Lipidomics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the role of eicosapentaenoic acid methyl ester (EPA-ME), a stable and commonly used form of the omega-3 fatty acid EPA, within the field of lipidomics. We will examine its mechanisms of action, quantifiable impact on the lipidome, and the experimental methodologies used to elucidate these effects.

Introduction to EPA-ME and its Significance in Lipidomics

Eicosapentaenoic acid (EPA; 20:5, n-3) is a long-chain omega-3 polyunsaturated fatty acid (PUFA) recognized for its significant effects on lipid metabolism and inflammation. In research and clinical applications, it is often administered as an ethyl ester or methyl ester (EPA-ME) to enhance stability and bioavailability. Lipidomics, the large-scale study of lipids in biological systems, has been instrumental in revealing the multifaceted impact of EPA-ME. By altering the composition of cellular membranes, serving as a substrate for enzymatic pathways, and acting as a signaling molecule, EPA-ME induces profound shifts in the lipidome, which are linked to its therapeutic benefits, particularly in cardiovascular disease.

Mechanisms of Action

The influence of EPA-ME on the lipidome is driven by several key mechanisms:

-

Incorporation into Phospholipids: EPA is incorporated into the phospholipid bilayers of cell membranes, displacing other fatty acids, most notably the omega-6 fatty acid arachidonic acid (AA).[1] This physical remodeling can alter membrane fluidity and the function of membrane-bound proteins.[2]

-

Competitive Metabolism: EPA competes with AA for the same metabolic enzymes, namely cyclooxygenases (COX) and lipoxygenases (LOX). This competition leads to the production of different classes of eicosanoids. While AA is metabolized to pro-inflammatory series-2 prostaglandins (B1171923) and series-4 leukotrienes, EPA is converted to less inflammatory or even anti-inflammatory series-3 prostaglandins and series-5 leukotrienes.[3]

-

Gene Regulation via Nuclear Receptors: EPA and its metabolites can act as ligands for nuclear receptors, particularly Peroxisome Proliferator-Activated Receptors (PPARs). Activation of PPARα in the liver, for example, upregulates genes involved in fatty acid oxidation and downregulates those involved in triglyceride synthesis, contributing to the triglyceride-lowering effect of EPA.

-

G Protein-Coupled Receptor (GPCR) Signaling: EPA is an agonist for GPR120 (also known as Free Fatty Acid Receptor 4, FFAR4), a receptor expressed in macrophages and adipocytes. Activation of GPR120 can initiate anti-inflammatory signaling cascades.

Quantitative Effects on Lipid Profiles

Supplementation with EPA-ME leads to significant and measurable changes across the lipidome. The following tables summarize quantitative data from clinical studies investigating the effects of high-purity EPA ethyl ester (icosapent ethyl).

Changes in Plasma and Red Blood Cell (RBC) Fatty Acid Composition

The ANCHOR study provided detailed analysis of fatty acid profile changes in statin-treated patients with high triglycerides following 12 weeks of treatment with 4 g/day of icosapent ethyl.[4][5]

| Fatty Acid Class | Specific Fatty Acid | Matrix | Median Placebo-Adjusted Percent Change |

| Omega-3 | Eicosapentaenoic Acid (EPA) | Plasma | +635% |

| Docosapentaenoic Acid (DPA, n-3) | Plasma | +143% | |

| Docosahexaenoic Acid (DHA) | Plasma | No Significant Change | |

| Omega-6 | Arachidonic Acid (AA) | Plasma | -31% |

| Linoleic Acid (LA) | Plasma | -25% | |

| Omega-9 | Oleic Acid | Plasma | -29% |

| Saturated | Palmitic Acid | Plasma | -23% |

| Stearic Acid | Plasma | -16% |

Data synthesized from the ANCHOR study exploratory analysis.[4][5]

Effects on Lipoprotein Particle Concentrations

The MARINE study investigated the effects of 4 g/day of icosapent ethyl in patients with very high triglyceride levels (≥500 mg/dL).

| Lipoprotein Parameter | Median Placebo-Adjusted Percent Change |

| Triglycerides (TG) | -27% |

| Large VLDL Particles | -27.9% |

| Total LDL Particles | -16.3% |

| Small, Dense LDL Particles | -25.6% |

| VLDL Particle Size | -8.6% |

Data from the MARINE study.[6]

Impact on Oxylipin Profiles

EPA supplementation profoundly shifts the balance of oxylipins—bioactive lipid mediators derived from PUFAs. While specific quantitative changes vary significantly between individuals, the general trend is a strong relative increase in EPA-derived oxylipins and a heterogeneous effect on AA-derived eicosanoids.[7] For instance, fish oil supplementation (2.0 g/d EPA and 1.0 g/d DHA) has been shown to reduce levels of the pro-inflammatory AA-metabolite 5-HETE while increasing the EPA-derived resolvin precursor 17-HDoHE.[8]

Signaling and Metabolic Pathway Visualizations

The following diagrams illustrate the core pathways through which EPA exerts its effects on lipid metabolism and inflammation.

Experimental Protocols for Lipidomic Analysis

A robust lipidomic workflow is essential for accurately quantifying the changes induced by EPA-ME. The following is a representative protocol synthesized from established methodologies for untargeted lipidomics of plasma samples using liquid chromatography-mass spectrometry (LC-MS).

Sample Collection and Storage

-

Blood Collection: Collect whole blood from subjects into tubes containing an anticoagulant (e.g., EDTA).

-

Plasma Separation: Centrifuge the blood at ~2,000 x g for 15 minutes at 4°C. Carefully collect the supernatant (plasma) without disturbing the buffy coat.

-

Storage: Immediately flash-freeze plasma aliquots in liquid nitrogen and store them at -80°C until extraction. Minimize freeze-thaw cycles to prevent lipid degradation.[3]

Lipid Extraction (Modified Bligh & Dyer Method)

This protocol is suitable for extracting a broad range of lipids from plasma.

-

Thawing: Thaw frozen plasma samples on ice.

-

Initial Mixture: In a glass tube, add 100 µL of plasma. Add 375 µL of a 1:2 (v/v) mixture of chloroform (B151607):methanol. Add internal standards at this stage for quantification.

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Phase Separation:

-

Add 125 µL of chloroform and vortex for 30 seconds.

-

Add 125 µL of HPLC-grade water and vortex for 30 seconds.

-

-

Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to separate the aqueous (upper) and organic (lower) phases.

-

Collection: Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.

-

Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

-

Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., 100 µL of 9:1 methanol:chloroform).

LC-MS/MS Analysis

-

Chromatography: Perform chromatographic separation using a reverse-phase C18 column (e.g., Waters ACQUITY UPLC CSH C18).

-

Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium (B1175870) formate.

-

Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate.

-

Gradient: Run a gradient from ~30% B to 100% B over 20-25 minutes to elute lipids based on polarity.

-

-

Mass Spectrometry:

-

Ionization: Use electrospray ionization (ESI) in both positive and negative modes to detect a wide range of lipid classes.

-

Acquisition: Perform data acquisition in a data-dependent manner. A high-resolution full scan (MS1) is followed by fragmentation scans (MS/MS) of the most abundant precursor ions.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap or a Q-TOF) is required for accurate mass measurements and confident lipid identification.

-

Data Processing and Analysis

-

Peak Picking and Alignment: Use software such as XCMS, MS-DIAL, or Compound Discoverer to detect chromatographic peaks, align them across samples, and generate a feature table.

-

Lipid Identification: Annotate lipid features by matching the accurate mass (from MS1) and fragmentation pattern (from MS/MS) against lipid databases (e.g., LIPID MAPS, HMDB).

-

Statistical Analysis: Perform statistical tests (e.g., t-test, ANOVA) on the normalized peak intensities to identify lipid species that are significantly altered by EPA-ME treatment.

Conclusion and Future Directions

This compound is a potent modulator of the lipidome. Through its incorporation into membranes, competition with arachidonic acid, and activation of key signaling pathways like PPAR and GPR120, it induces widespread, quantifiable changes in fatty acids, lipoproteins, and oxylipins. These alterations collectively contribute to its anti-inflammatory and lipid-lowering properties.

Future lipidomic research should focus on untargeted and flux analysis to provide a more dynamic view of how EPA-ME influences lipid synthesis, transport, and catabolism. Further investigation into the lipidomes of specific tissues and even single cells following EPA-ME treatment will offer higher resolution insights into its mechanisms of action, aiding in the development of more targeted therapies for metabolic and inflammatory diseases.

References

- 1. The Pattern of Fatty Acids Displaced by EPA and DHA Following 12 Months Supplementation Varies between Blood Cell and Plasma Fractions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Eicosapentaenoic acid reduces membrane fluidity, inhibits cholesterol domain formation, and normalizes bilayer width in atherosclerotic-like model membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Omega-3 Polyunsaturated Fatty Acids and Oxylipins in Neuroinflammation and Management of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Icosapent Ethyl Effects on Fatty Acid Profiles in Statin-Treated Patients With High Triglycerides: The Randomized, Placebo-controlled ANCHOR Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Effects of omega-3 fatty acid supplementation on the pattern of oxylipins: a short review about the modulation of hydroxy-, dihydroxy-, and epoxy-fatty acids - Food & Function (RSC Publishing) [pubs.rsc.org]

- 8. Fish oil regulates blood fatty acid composition and oxylipin levels in healthy humans: A comparison of young and older men - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biosynthesis of Eicosapentaenoic Acid Esters

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biosynthesis of eicosapentaenoic acid (EPA) esters, focusing on both biological and chemical synthesis routes. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and the production of high-value omega-3 fatty acids. This guide details the core biosynthetic pathways, modern biotechnological production methods, enzymatic and chemical esterification processes, and state-of-the-art purification and analytical techniques. All quantitative data is summarized in structured tables for easy comparison, and key experimental protocols are provided. Visual diagrams generated using Graphviz are included to illustrate complex pathways and workflows, adhering to strict formatting guidelines for clarity and readability.

Biological Biosynthesis of Eicosapentaenoic Acid

Eicosapentaenoic acid (EPA; 20:5n-3) is a crucial omega-3 polyunsaturated fatty acid (PUFA) with significant roles in human health. Its natural production is primarily carried out by various marine microorganisms, which serve as the base of the aquatic food chain. The biosynthesis of EPA in these organisms occurs through two primary pathways: the aerobic desaturase/elongase pathway and the anaerobic polyketide synthase (PKS) pathway.

Aerobic Desaturase/Elongase Pathway

The most common pathway for EPA biosynthesis in eukaryotes, such as microalgae and fungi, is the aerobic pathway. This pathway involves a series of alternating desaturation and elongation reactions, starting from the precursor alpha-linolenic acid (ALA, 18:3n-3). The key enzymes involved are fatty acid desaturases and elongases.

The conversion of ALA to EPA typically proceeds through the following steps:

-

Δ6-desaturation: Introduction of a double bond at the Δ6 position of ALA by a Δ6-desaturase to form stearidonic acid (SDA, 18:4n-3).

-

Elongation: Addition of a two-carbon unit to SDA by an elongase to produce eicosatetraenoic acid (ETA, 20:4n-3).

-

Δ5-desaturation: Introduction of a double bond at the Δ5 position of ETA by a Δ5-desaturase to yield EPA (20:5n-3).

An alternative route, known as the "omega-6 pathway," can also lead to EPA. In this pathway, arachidonic acid (ARA, 20:4n-6) is converted to EPA by a Δ17-desaturase.

Anaerobic Polyketide Synthase (PKS) Pathway

An alternative, anaerobic pathway for the biosynthesis of EPA and other long-chain PUFAs exists in some marine bacteria and microalgae. This pathway is catalyzed by a polyketide synthase (PKS) multienzyme complex and utilizes acetyl-CoA and malonyl-CoA as building blocks. The PKS pathway involves a series of condensation, reduction, and dehydration reactions to construct the fatty acid chain with its characteristic double bonds. The key enzymatic domains within the PKS complex include ketoacyl synthase (KS), ketoacyl-ACP-reductase (KR), dehydrase (DH), and enoyl reductase (ER).

Biotechnological Production of EPA

The increasing demand for EPA has driven the development of biotechnological production platforms as a sustainable alternative to fish oil. Microorganisms such as microalgae, fungi, and bacteria are being metabolically engineered to enhance EPA production.

Production in Yarrowia lipolytica**

The oleaginous yeast Yarrowia lipolytica has emerged as a promising host for EPA production due to its ability to accumulate high levels of lipids. Metabolic engineering strategies have focused on introducing the necessary desaturase and elongase genes from other organisms and optimizing the metabolic flux towards EPA.

Table 1: Biotechnological Production of EPA in Engineered Yarrowia lipolytica

| Strain | Genetic Modifications | EPA Content (% of Dry Cell Weight) | Key Fermentation Conditions | Reference |

| Engineered Y. lipolytica | Overexpression of desaturases and elongases | 15% | Fed-batch fermentation with glucose feed | |

| Engineered Y. lipolytica | Disruption of peroxisome biogenesis gene (PEX10) | >15% | High lipid accumulation conditions | |

| Engineered Y. lipolytica | Balanced expression of pathway enzymes | 25% | Optimized fed-batch fermentation |

Experimental Protocol: Fed-Batch Fermentation of Yarrowia lipolytica for EPA Production

This protocol is a generalized representation based on common practices in the field.

-

Inoculum Preparation:

-

Culture the engineered Y. lipolytica strain in a seed flask containing a suitable growth medium (e.g., YPD) at 28-30°C with shaking (200-250 rpm) for 24-48 hours.

-

-

Fermentation:

-

Inoculate a sterile fermenter containing a defined production medium with the seed culture. The production medium typically contains a carbon source (e.g., glucose), a nitrogen source, salts, and trace elements.

-

Maintain the fermentation at 28-30°C with controlled pH (e.g., 5.5-6.5) and dissolved oxygen levels.

-

Implement a fed-batch strategy by continuously or intermittently feeding a concentrated glucose solution to maintain a desired glucose concentration and promote high cell density and lipid accumulation.

-

-

Harvesting and Lipid Extraction:

-

Harvest the yeast cells by centrifugation.

-

Wash the cell pellet with distilled water.

-

Lyse the cells using methods such as bead beating, high-pressure homogenization, or enzymatic digestion.

-

Extract the total lipids from the lysed cells using a solvent system (e.g., chloroform:methanol (B129727) or hexane:isopropanol).

-

-

Analysis:

-

Transesterify the extracted lipids to fatty acid methyl esters (FAMEs) or fatty acid ethyl esters (FAEEs).

-

Analyze the FAMEs or FAEEs by gas chromatography (GC) to determine the fatty acid profile and quantify the EPA content.

-

Enzymatic Synthesis of EPA Esters

For pharmaceutical and nutraceutical applications, EPA is often converted to its ethyl ester or other ester forms to improve stability and facilitate purification. Lipase-catalyzed reactions are widely employed for this purpose due to their high specificity, mild reaction conditions, and reduced environmental impact compared to chemical methods.

Lipase-Catalyzed Esterification and Transesterification

-

Esterification: This process involves the reaction of free fatty acid (FFA) EPA with an alcohol (e.g., ethanol) in the presence of a lipase to form an EPA ester and water.

-

Transesterification (Alcoholysis): This method uses an EPA-containing triglyceride (from fish oil or microbial oil) and an alcohol. The lipase catalyzes the exchange of the glycerol (B35011) backbone for the alkyl group of the alcohol, producing EPA esters and glycerol.

Table 2: Lipase-Catalyzed Synthesis of EPA Esters - Representative Data

| Lipase Source | Reaction Type | Substrates | Key Reaction Conditions | Conversion/Yield | Reference |

| Candida antarctica lipase B (Novozym 435) | Acidolysis | DHA+EPA concentrate, Ethyl acetate (B1210297) | 60°C, 300 min, Substrate ratio 1:1 | 88-94% conversion | |

| Lipozyme RM IM | Transesterification | Medium-chain triglycerides, EPA-enriched fish oil | 60°C, 6 h, 8% lipase loading | 70.21% MLCT containing EPA | |

| Candida antarctica lipase B | Esterification | EPA, Ethanol (B145695) | Optimized conditions | High yield (specific value not stated) |

Experimental Protocol: Lipase-Catalyzed Synthesis of EPA Ethyl Ester via Acidolysis

This protocol is based on the study by Kuo et al. (2018).

-

Reaction Setup:

-

In a reaction vessel, combine the DHA+EPA concentrate (as free fatty acids), ethyl acetate (as the acyl acceptor), and n-hexane as the solvent.

-

A typical substrate ratio is 1:1 (DHA+EPA:ethyl acetate).

-

-

Enzymatic Reaction:

-

Add immobilized lipase from Candida antarctica (e.g., Novozym® 435) to the reaction mixture.

-

Incubate the reaction at 60°C with agitation for a specified time (e.g., 300 minutes).

-

-

Product Recovery:

-

After the reaction, separate the immobilized enzyme from the reaction mixture by filtration.

-

Remove the solvent and unreacted ethyl acetate under vacuum.

-

-

Analysis:

-

Analyze the product mixture using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the conversion of EPA to its ethyl ester.

-

Purification of EPA Esters

Achieving high purity of EPA esters is critical for pharmaceutical applications. Several techniques are employed, often in combination, to separate EPA esters from other fatty acid esters and impurities.

Molecular Distillation

Molecular distillation is a technique used for the separation of thermally sensitive compounds. It operates under high vacuum, which allows for distillation at lower temperatures, thus minimizing the degradation of PUFAs. This method is effective in concentrating EPA and DHA ethyl esters from an initial concentration of around 30% up to 50-70%.

Urea (B33335) Complexation

Urea complexation is a method used to separate saturated and monounsaturated fatty acids from polyunsaturated ones. In an alcoholic solution, urea forms crystalline inclusion complexes with straight-chain saturated and monounsaturated fatty acids, while the more bulky, kinked PUFAs like EPA remain in the liquid phase.

Chromatographic Methods

High-performance liquid chromatography (HPLC) and simulated moving bed (SMB) chromatography are powerful techniques for achieving high-purity EPA esters (>97%). SMB is a continuous chromatographic process that offers higher productivity and lower solvent consumption compared to batch preparative HPLC.

Table 3: Purification of EPA Ethyl Esters - Performance Data

| Purification Method | Starting Material | Purity Achieved | Recovery/Yield | Reference |

| Molecular Distillation | Raw fish oil ethyl esters | 79-83% | 50-70% | |

| Salt Precipitation | 79-83% pure EPA-EE | 88-92% | 50% | |

| Industrial Preparative Chromatography | 88-92% pure EPA-EE | >96% | Not specified | |

| Simulated Moving Bed (SMB) | Transesterified fish oil | >97% | High recovery |

Analytical Methods for EPA Ester Quantification

Accurate and precise quantification of EPA esters is essential for quality control and research. Gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS) are the most common analytical techniques used.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used method for the analysis of fatty acid esters. The fatty acids are typically converted to their more volatile methyl or ethyl esters before analysis.

Experimental Protocol: GC-MS Analysis of EPA Ethyl Ester

This is a generalized protocol.

-

Sample Preparation (Transesterification):

-

If the sample contains triglycerides or free fatty acids, they must be converted to fatty acid ethyl esters (FAEEs) or methyl esters (FAMEs). This is typically done by reaction with ethanol or methanol with an acid or base catalyst.

-

-

GC-MS Analysis:

-

Injector: Split/splitless injector, typically operated at 250°C.

-

Column: A polar capillary column (e.g., a wax or cyanopropyl phase) is used to separate the fatty acid esters based on their chain length and degree of unsaturation.

-

Oven Program: A temperature gradient is used to elute the esters, for example, starting at a lower temperature (e.g., 140°C) and ramping up to a higher temperature (e.g., 240°C).

-

Carrier Gas: Helium or hydrogen.

-

Mass Spectrometer: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the quantification of EPA esters, particularly in complex biological matrices.

Experimental Protocol: LC-MS/MS Analysis of EPA Ethyl Ester

This protocol is based on the method described by Viswanathan et al. (2017).

-

Sample Preparation:

-

For plasma samples, a protein precipitation step (e.g., with acetonitrile) is typically performed, followed by liquid-liquid extraction.

-

-

LC-MS/MS Analysis:

-

Chromatography: Reverse-phase HPLC using a C18 column. A gradient elution with a mobile phase consisting of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) acetate or formate) is used.

-

Mass Spectrometry: A triple quadrupole mass spectrometer is operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for the EPA ester and an internal standard are monitored.

-

This guide provides a foundational understanding of the biosynthesis of EPA esters, from biological pathways to industrial production and analysis. The provided protocols and data serve as a starting point for further research and development in this important field.

An In-depth Technical Guide to Eicosapentaenoic Acid Methyl Ester (CAS 2734-47-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eicosapentaenoic acid (EPA) methyl ester (CAS 2734-47-6), also known as methyl eicosapentaenoate (MEPA), is the methyl ester form of the omega-3 polyunsaturated fatty acid, eicosapentaenoic acid.[1] It is a well-characterized molecule used extensively in biomedical research as a reference standard and a more stable precursor to EPA for in vitro and in vivo studies.[1] EPA itself is a key bioactive molecule with potent anti-inflammatory, cardioprotective, and neuroprotective properties.[2][3] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, analytical methods, biological activity, and experimental protocols related to eicosapentaenoic acid methyl ester.

Physicochemical Properties

This compound is a colorless to pale yellow liquid at room temperature.[4] It is insoluble in water but soluble in various organic solvents.[4]

| Property | Value |

| CAS Number | 2734-47-6 |

| Molecular Formula | C₂₁H₃₂O₂ |

| Molecular Weight | 316.48 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 402.8 ± 34.0 °C at 760 mmHg |

| Melting Point | -91 °C |

| Density | 0.912 g/cm³ |

| Flash Point | 104 °C |

| Solubility | Insoluble in water. Soluble in ethanol (B145695) (100 mg/mL), DMSO (100 mg/mL), DMF (100 mg/mL), and chloroform (B151607) (50 mg/mL).[1] |

| Storage Temperature | -20°C |

Synthesis and Purification

Synthesis: Acid-Catalyzed Esterification of Eicosapentaenoic Acid

This compound is commonly synthesized from free eicosapentaenoic acid via acid-catalyzed esterification.

Experimental Protocol:

-

Reactant Preparation: Dissolve 100 mg of eicosapentaenoic acid (EPA) in 2 mL of anhydrous methanol.

-

Catalyst Addition: Carefully add 0.1 mL of concentrated sulfuric acid to the solution.

-

Reaction: Reflux the mixture at 60-70°C for 2 hours under an inert atmosphere (e.g., nitrogen or argon).

-

Neutralization: Cool the reaction mixture to room temperature and neutralize the acid catalyst by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Extract the this compound with 3 x 5 mL of n-hexane. Combine the organic layers.

-

Washing: Wash the combined organic layer with 5 mL of deionized water to remove any remaining salts.

-

Drying: Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Remove the n-hexane under reduced pressure using a rotary evaporator to yield the purified this compound.

-

Purity Analysis: Assess the purity of the final product by gas chromatography-flame ionization detection (GC-FID).

Purification

For high-purity applications, further purification can be achieved using methods such as preparative high-performance liquid chromatography (HPLC) or molecular distillation.[5][6]

Spectroscopic Data

Mass Spectrometry

The mass spectrum of this compound can be obtained using gas chromatography-mass spectrometry (GC-MS). Under electron ionization (EI), polyunsaturated fatty acid methyl esters can be prone to fragmentation, and the molecular ion peak (M⁺) may be weak or absent.[7] Field ionization (FI) is a softer ionization technique that typically yields a prominent molecular ion peak.[7] The mzCloud database contains multiple mass spectra for this compound.[8]

Key Fragmentation Patterns (Electron Ionization): The fragmentation of FAMEs is well-documented. Characteristic ions include those resulting from cleavages along the aliphatic chain and rearrangements. For polyunsaturated FAMEs, fragmentation patterns can be complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed 1H and 13C NMR data for this compound have been reported in the literature, often in the context of analyzing mixtures of fatty acid methyl esters or for synthesized derivatives.[9][10]

Representative ¹H NMR Chemical Shifts (in CDCl₃):

-

~5.34 ppm (m): Olefinic protons (-CH=CH-)

-

3.67 ppm (s): Methyl ester protons (-COOCH₃)

-

~2.80 ppm (m): Bis-allylic protons (=CH-CH₂-CH=)

-

~2.30 ppm (t): Methylene (B1212753) protons alpha to the carbonyl group (-CH₂-COO-)

-

~2.05 ppm (m): Allylic protons (-CH₂-CH=)

-

~1.70 ppm (m): Methylene protons beta to the carbonyl group (-CH₂-CH₂-COO-)

-

0.97 ppm (t): Terminal methyl protons (-CH₂-CH₃)

Representative ¹³C NMR Chemical Shifts (in CDCl₃):

-

~174 ppm: Carbonyl carbon (-COO-)

-

~127-132 ppm: Olefinic carbons (-CH=CH-)

-

~51.4 ppm: Methyl ester carbon (-COOCH₃)

-

~33.4 ppm: Methylene carbon alpha to the carbonyl group (-CH₂-COO-)

-

~20-30 ppm: Other methylene carbons

-

~14.3 ppm: Terminal methyl carbon (-CH₂-CH₃)

Biological Activity and Mechanism of Action

This compound serves as a prodrug that is hydrolyzed by cellular esterases to release the biologically active free fatty acid, EPA. The biological effects are therefore attributed to EPA.

Anti-inflammatory Effects

EPA exerts its anti-inflammatory effects through several mechanisms:

-

Competitive Inhibition of Arachidonic Acid (AA) Metabolism: EPA competes with the pro-inflammatory omega-6 fatty acid, arachidonic acid, for the enzymes cyclooxygenase (COX) and lipoxygenase (LOX). This leads to the production of less inflammatory eicosanoids (e.g., prostaglandin (B15479496) E₃, thromboxane (B8750289) A₃, and leukotriene B₅) compared to those derived from AA (e.g., prostaglandin E₂, thromboxane A₂, and leukotriene B₄).

-

Production of Resolvins: EPA is a precursor to the E-series resolvins (e.g., Resolvin E1), which are specialized pro-resolving mediators that actively terminate inflammation.

Caption: EPA's role in modulating eicosanoid production.

Modulation of NF-κB Signaling

Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of pro-inflammatory genes. EPA has been shown to inhibit the activation of the NF-κB pathway.[2] This is achieved by preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα, which in turn prevents the translocation of the active NF-κB dimer to the nucleus.[2]

Caption: Inhibition of the NF-κB signaling pathway by EPA.

Activation of PPAR Signaling

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play crucial roles in lipid metabolism and inflammation. EPA is a known agonist for PPARα and PPARγ.[11][12] Activation of PPARs by EPA leads to the transcriptional regulation of genes involved in fatty acid oxidation and a reduction in the expression of inflammatory mediators.

Caption: Activation of PPAR signaling by EPA.

Experimental Protocols

Analysis of this compound by GC-FID

This protocol outlines the standard method for the quantification and purity assessment of FAMEs.[13]

Workflow:

Caption: Workflow for GC-FID analysis of FAMEs.

Methodology:

-

Sample Preparation: Prepare a 1 mg/mL solution of this compound in n-hexane.

-

Instrumentation: Use a gas chromatograph equipped with a flame ionization detector (FID) and a capillary column suitable for FAME analysis (e.g., a highly polar biscyanopropyl polysiloxane or polyethylene (B3416737) glycol phase column).

-

GC Conditions:

-

Injector Temperature: 250°C

-

Detector Temperature: 260°C

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 140°C, hold for 5 minutes.

-

Ramp: 4°C/min to 240°C.

-

Hold at 240°C for 20 minutes.

-

-

Injection Volume: 1 µL with a split ratio of 50:1.

-

-

Data Analysis: Identify the this compound peak by comparing its retention time with that of a certified reference standard. Quantify the peak area to determine purity.

NF-κB Luciferase Reporter Assay

This assay measures the effect of this compound on NF-κB transcriptional activity.[14][15]

Methodology:

-

Cell Culture and Transfection:

-

Seed HEK293 cells in a 96-well plate.

-

Transfect the cells with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element and a control plasmid with Renilla luciferase for normalization.

-

-

Treatment:

-

After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (dissolved in a suitable vehicle like DMSO). Include a vehicle-only control.

-

Pre-incubate the cells with the compound for 1-2 hours.

-

Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α, 10 ng/mL), for 6-8 hours.

-

-

Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

-

Luciferase Activity Measurement:

-

Add firefly luciferase substrate to the cell lysate and measure the luminescence using a luminometer.

-

Add a quencher and the Renilla luciferase substrate to the same well and measure the luminescence again.

-

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Compare the normalized luciferase activity in treated cells to that in stimulated, untreated cells to determine the percent inhibition.

PPARγ Activation Assay

This assay determines if this compound can activate the PPARγ receptor.[16][17]

Methodology:

-

Cell Culture and Transfection:

-

Seed cells (e.g., COS-1 or a suitable cell line) in a 96-well plate.

-

Co-transfect the cells with an expression plasmid for PPARγ and a reporter plasmid containing the firefly luciferase gene downstream of a PPAR response element (PPRE). Also, include a Renilla luciferase control plasmid.

-

-

Treatment:

-

After 24 hours, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control and a positive control (e.g., rosiglitazone).

-

Incubate for 24 hours.

-

-

Cell Lysis and Luciferase Measurement: Follow steps 3-5 as described in the NF-κB assay protocol.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold activation relative to the vehicle control.

Applications in Research and Drug Development

-

Analytical Standard: Used as a certified reference material for the quantification of EPA in biological samples, food, and pharmaceutical preparations.[1]

-

In Vitro and In Vivo Studies: Serves as a more stable and cell-permeable form of EPA for investigating its mechanisms of action in various disease models, including inflammation, cardiovascular disease, and cancer.

-

Prodrug Development: The ester form can be considered a simple prodrug of EPA, and its study can inform the development of more complex ester-based prodrugs with improved pharmacokinetic profiles.

Safety and Handling

-

General Handling: Handle in accordance with good laboratory practices. Use in a well-ventilated area.